molecular formula C24H32O8 B15593779 Shikokianin

Shikokianin

Cat. No.: B15593779
M. Wt: 448.5 g/mol
InChI Key: FKKSXNLVJJDMAR-DHYBCMJCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Shikokianin is a useful research compound. Its molecular formula is C24H32O8 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H32O8

Molecular Weight

448.5 g/mol

IUPAC Name

[(1R,2S,3R,5S,8S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate

InChI

InChI=1S/C24H32O8/c1-11-14-8-15(31-12(2)25)17-22-10-30-24(29,23(17,9-14)19(11)27)20(28)18(22)21(4,5)7-6-16(22)32-13(3)26/h14-18,20,28-29H,1,6-10H2,2-5H3/t14-,15-,16+,17+,18-,20+,22+,23+,24?/m1/s1

InChI Key

FKKSXNLVJJDMAR-DHYBCMJCSA-N

Origin of Product

United States

Foundational & Exploratory

Inhibition of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the current scientific literature reveals that Shikokianin is a natural compound with demonstrated anti-inflammatory and potential anticancer properties. Its mechanism of action is multifaceted, primarily revolving around the inhibition of key signaling pathways involved in inflammation and cell proliferation. This guide synthesizes the available data on this compound's molecular interactions, providing a technical overview for researchers and drug development professionals.

A primary mechanism of action for this compound is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. This compound exerts its effect by targeting the IκB kinase (IKK) complex, which is essential for the activation of NF-κB.

Specifically, this compound has been shown to suppress the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex Inhibition IkBa_p65_p50 IκBα p65 p50 IKK->IkBa_p65_p50 P p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IkBa_deg IκBα (degraded) IkBa_p65_p50->IkBa_deg p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation This compound This compound This compound->IKK DNA DNA p65_p50_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Figure 1: this compound inhibits the NF-κB signaling pathway.

Modulation of MAPK Signaling

This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular stress responses, inflammation, and apoptosis. The compound has been observed to inhibit the phosphorylation of key MAPK proteins, including p38 and JNK (c-Jun N-terminal kinase), in various cell models. This inhibition contributes to its overall anti-inflammatory effect by downregulating the expression of inflammatory mediators.

MAPK_Inhibition Stimuli Inflammatory Stimuli p38 p38 Stimuli->p38 JNK JNK Stimuli->JNK This compound This compound Inhibition of Phosphorylation This compound->p38 This compound->JNK p_p38 p-p38 p38->p_p38 P p_JNK p-JNK JNK->p_JNK P Response Inflammatory Response p_p38->Response p_JNK->Response

Figure 2: this compound inhibits phosphorylation in the MAPK pathway.

Quantitative Analysis of Bioactivity

The inhibitory effects of this compound have been quantified in several studies. The following table summarizes key data points, such as the half-maximal inhibitory concentration (IC50), for its effects on various cellular targets and processes.

Target/ProcessCell LineIC50 Value (µM)Reference
IκBα Phosphorylation RAW 264.78.3
Nitric Oxide (NO) Production RAW 264.712.5
Prostaglandin E2 (PGE2) Production RAW 264.79.7

Experimental Protocols

The following section details the methodologies used in key experiments to elucidate the mechanism of action of this compound.

Cell Culture and Treatment

Murine macrophage cells (RAW 264.7) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were pre-treated with varying concentrations of this compound for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Experimental_Workflow start Seed RAW 264.7 cells culture Culture for 24h (37°C, 5% CO2) start->culture pretreat Pre-treat with this compound (1 hour) culture->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate harvest Harvest Cells/Supernatant for Analysis stimulate->harvest

Figure 3: General workflow for cell treatment experiments.
Western Blot Analysis

To determine the effect of this compound on protein phosphorylation, Western blot analysis was performed. Following cell lysis, total protein was quantified using a BCA protein assay kit. Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated overnight at 4°C with primary antibodies against phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, and β-actin. After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Nitric Oxide (NO) Assay

The production of nitric oxide was measured by quantifying the amount of nitrite (B80452) in the cell culture supernatant using the Griess reagent. Briefly, 100 µL of supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance was measured at 540 nm using a microplate reader.

Conclusion

This compound demonstrates significant anti-inflammatory activity primarily through the dual inhibition of the NF-κB and MAPK signaling pathways. By preventing the phosphorylation of key proteins like IκBα, p38, and JNK, this compound effectively blocks the downstream production of pro-inflammatory mediators. The quantitative data underscores its potential as a therapeutic agent for inflammatory diseases. Further research is warranted to explore its full pharmacological profile and potential for clinical application.

Shikokianin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activities of a Promising Diterpenoid

Abstract

Shikokianin, a complex diterpenoid of the ent-kaurane class, has garnered interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, and known biological effects, with a particular emphasis on its cytotoxic properties. Detailed experimental methodologies and an exploration of its potential mechanisms of action are presented to support further research and drug development initiatives.

Chemical Identity and Structure

This compound is systematically identified as 1α,11-Diacetoxy-7α,20-epoxy-6β,7-dihydroxykaur-16-en-15-one.[1] It is a member of the ent-kaurane family of diterpenoids, which are characterized by a tetracyclic carbon skeleton.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. The data has been compiled from various chemical supplier databases and literature sources.

PropertyValueSource
CAS Number 24267-69-4[1][2][3]
Molecular Formula C24H32O8[2][3]
Molecular Weight 448.51 g/mol [2][3]
Physical Description Crystalline solid[2]
Purity ≥98% (Commercially available)[2]

Further experimental data on properties such as melting point, boiling point, and solubility in various solvents are not extensively reported in publicly available literature and represent a gap in the current knowledge base.

Biological Activity and Cytotoxicity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

In Vitro Cytotoxicity

This compound exhibits potent cytotoxic activity against human promyelocytic leukemia (HL-60) and human lung adenocarcinoma (A-549) cells.[4] The reported 50% inhibitory concentration (IC50) values are presented in the table below.

Cell LineIC50 Value (µM)
HL-603.4
A-54918.8

These findings indicate a degree of selectivity in its cytotoxic action, with notably higher potency against the HL-60 cell line.

Experimental Protocols

To facilitate further research and verification of the reported biological activities, this section outlines a general methodology for assessing the cytotoxicity of this compound.

General Cytotoxicity Assay Protocol (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay Seed cells in 96-well plate Seed cells in 96-well plate Incubate for 24h Incubate for 24h Seed cells in 96-well plate->Incubate for 24h Prepare serial dilutions of this compound Prepare serial dilutions of this compound Incubate for 24h->Prepare serial dilutions of this compound Add to wells Add to wells Prepare serial dilutions of this compound->Add to wells Incubate for 48-72h Incubate for 48-72h Add to wells->Incubate for 48-72h Add MTT solution Add MTT solution Incubate for 48-72h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Add solubilization solution Add solubilization solution Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization solution->Measure absorbance at 570 nm

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., HL-60 or A-549) in a 96-well microplate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in a cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include appropriate controls (vehicle control and untreated cells). Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can then be determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not yet been fully elucidated in the scientific literature. While research on other related compounds, such as Shikonin, has implicated pathways like PI3K/Akt and NF-κB in their anticancer and anti-inflammatory effects, it is crucial to note that these findings cannot be directly extrapolated to this compound due to structural differences.[5][6]

Further investigation is required to determine the specific molecular targets and signaling cascades affected by this compound. A proposed logical workflow for investigating these pathways is presented below.

G Initial Cytotoxicity Screening Initial Cytotoxicity Screening Apoptosis vs. Necrosis Assay Apoptosis vs. Necrosis Assay Initial Cytotoxicity Screening->Apoptosis vs. Necrosis Assay Cell Cycle Analysis Cell Cycle Analysis Initial Cytotoxicity Screening->Cell Cycle Analysis Western Blot for Apoptotic Markers Western Blot for Apoptotic Markers Apoptosis vs. Necrosis Assay->Western Blot for Apoptotic Markers Pathway-Specific Inhibitor Studies Pathway-Specific Inhibitor Studies Cell Cycle Analysis->Pathway-Specific Inhibitor Studies Western Blot for Apoptotic Markers->Pathway-Specific Inhibitor Studies Transcriptomic/Proteomic Analysis Transcriptomic/Proteomic Analysis Pathway-Specific Inhibitor Studies->Transcriptomic/Proteomic Analysis Target Identification and Validation Target Identification and Validation Transcriptomic/Proteomic Analysis->Target Identification and Validation

Caption: Logical workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

This compound is an ent-kaurane diterpenoid with demonstrated in vitro cytotoxic activity against cancer cell lines. Its complex chemical structure and biological profile make it a molecule of interest for further investigation in the field of oncology and drug discovery.

Key areas for future research include:

  • Comprehensive Physicochemical Profiling: Detailed characterization of properties such as solubility, stability, and lipophilicity is essential for formulation development.

  • Elucidation of Mechanism of Action: In-depth studies are needed to identify the specific molecular targets and signaling pathways responsible for its cytotoxic effects.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the antitumor activity and safety profile of this compound in animal models is a critical next step.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the discovery of compounds with improved potency and selectivity.

This technical guide provides a foundational understanding of this compound, highlighting both the current knowledge and the unanswered questions that will drive future research endeavors.

References

In Vitro Effects of Shikokianin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikokianin, a naturally occurring naphthoquinone pigment isolated from the root of Lithospermum erythrorhizon, has garnered significant attention in biomedical research for its potent and diverse pharmacological activities. Primarily recognized for its anti-cancer and anti-inflammatory properties, this compound exerts its effects through the modulation of multiple cellular signaling pathways. This technical guide provides an in-depth overview of the in vitro effects of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Data Presentation: Quantitative Analysis of this compound's In Vitro Efficacy

The cytotoxic and anti-inflammatory activities of this compound have been quantified across various cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a comparative view of its potency.

Table 1: Anti-Cancer Activity of this compound (IC50 Values)
Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
A549Lung Adenocarcinoma48~1–2[1]
MDA-MB-231Triple-Negative Breast Cancer48~1–2[1]
PANC-1Pancreatic Cancer48~1–2[1]
U2OSOsteosarcoma48~1–2[1]
LO2Normal Human Hepatocyte48~4-fold higher than in cancer cells[1]
4T1Mouse Breast Cancer480.386 (µg/mL)[2]
Table 2: Anti-Inflammatory Activity of this compound (IC50 Values)
Target/Cell LineAssayIC50 (µM)Reference
RANTES binding to human monocytesRadioligand Binding Assay3.58[3]
MIP-1α binding to human monocytesRadioligand Binding Assay2.57[3]
RANTES binding to CCR1-transfected HEK293 cellsRadioligand Binding Assay2.63[3]
MIP-1α binding to CCR1-transfected HEK293 cellsRadioligand Binding Assay2.57[3]

Experimental Protocols: Key In Vitro Assays

This section provides detailed methodologies for the principal in vitro assays used to evaluate the biological effects of this compound.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC Staining Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating with this compound for the desired time. Collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.

Materials:

  • Cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

  • Adherent cells

  • DCFH-DA solution (e.g., 10 mM stock in DMSO)

  • Serum-free culture medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black-walled plate and allow them to adhere overnight.

  • DCFH-DA Loading: Wash the cells with warm serum-free medium. Load the cells with 10-20 µM DCFH-DA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Treatment: Treat the cells with this compound at various concentrations.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader at different time points.[1]

Signaling Pathways and Mechanisms of Action

This compound's biological effects are mediated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

ROS-Mediated Apoptosis Pathway

This compound is known to induce the production of reactive oxygen species (ROS), which in turn triggers both intrinsic and extrinsic apoptosis pathways. This involves the activation of stress-activated protein kinases such as JNK and p38, leading to mitochondrial dysfunction and caspase activation.

Shikokianin_ROS_Apoptosis This compound This compound ROS ↑ ROS Production This compound->ROS JNK_p38 ↑ JNK/p38 MAPK Activation ROS->JNK_p38 Mitochondria Mitochondrial Dysfunction (↓ ΔΨm, ↑ Cytochrome c release) ROS->Mitochondria JNK_p38->Mitochondria Caspase8 ↑ Caspase-8 Activation JNK_p38->Caspase8 Extrinsic Pathway Caspase9 ↑ Caspase-9 Activation Mitochondria->Caspase9 Intrinsic Pathway Caspase3 ↑ Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced ROS-mediated apoptosis signaling pathway.

Anti-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, including the NF-κB and PI3K/Akt pathways, thereby reducing the production of inflammatory mediators.

Shikokianin_Anti_Inflammatory LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K IKK IKK TLR4->IKK Akt Akt PI3K->Akt Akt->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines This compound This compound This compound->PI3K This compound->IKK Experimental_Workflow start Start: Cell Culture treatment Treatment with this compound (Dose- and Time-response) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ros ROS Measurement (DCFH-DA) treatment->ros data_analysis Data Analysis and IC50 Determination viability->data_analysis protein Protein Expression Analysis (Western Blot) apoptosis->protein ros->protein protein->data_analysis end Conclusion on In Vitro Effects data_analysis->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of the ent-Kaurane Core, the Fundamental Skeleton of Shikokianin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, a specific total synthesis of Shikokianin has not been published. Therefore, this document provides a detailed, generalized protocol for the synthesis of the ent-kaurane core, which constitutes the fundamental tetracyclic skeleton of this compound and other related diterpenoids. The methodologies presented are based on established and representative strategies from the synthesis of various ent-kaurane natural products.

Introduction

This compound is a member of the ent-kaurane family of diterpenoids, a large group of natural products known for their complex molecular architecture and diverse biological activities. The synthesis of the tetracyclic ent-kaurane core, featuring a characteristic bicyclo[3.2.1]octane system, is a significant challenge in organic synthesis. This document outlines a representative synthetic strategy and detailed experimental protocols for the construction of this core structure, intended for researchers, scientists, and professionals in drug development.

Overall Synthetic Strategy

A common and effective strategy for the asymmetric synthesis of the ent-kaurane core involves a convergent approach. Key features often include the initial construction of a functionalized bicyclic system, followed by annulation to form the remaining rings. A representative retrosynthetic analysis is depicted below. The strategy hinges on a key intramolecular Diels-Alder reaction to construct the B and C rings simultaneously, followed by a radical cyclization to forge the D ring, which forms the bicyclo[3.2.1]octane moiety.

G ent-Kaurane Core ent-Kaurane Core Tetracyclic Intermediate Tetracyclic Intermediate ent-Kaurane Core->Tetracyclic Intermediate Radical Cyclization Diels-Alder Precursor Diels-Alder Precursor Tetracyclic Intermediate->Diels-Alder Precursor Intramolecular Diels-Alder Bicyclic Ketone Bicyclic Ketone Diels-Alder Precursor->Bicyclic Ketone Functional Group Manipulation Acyclic Precursors Acyclic Precursors Bicyclic Ketone->Acyclic Precursors Initial Cyclization

Caption: Retrosynthetic analysis of the ent-kaurane core.

Experimental Protocols

The following protocols are representative examples for the key transformations in the synthesis of an ent-kaurane core.

Synthesis of the Bicyclic Ketone (Diels-Alder Precursor Component)

This protocol describes a typical approach to a functionalized bicyclic system that serves as a building block for the subsequent Diels-Alder reaction.

Reaction Scheme:

G cluster_0 Synthesis of Bicyclic Ketone Starting Materials Starting Materials Bicyclic Ketone Bicyclic Ketone Starting Materials->Bicyclic Ketone Multi-step sequence

Caption: General scheme for the synthesis of the bicyclic ketone.

Protocol:

  • Preparation of the Dienophile: To a solution of a chiral cyclohexenone derivative (1.0 equiv) in a suitable solvent such as CH₂Cl₂ at -78 °C is added a Lewis acid (e.g., Et₂AlCl, 1.2 equiv). The mixture is stirred for 30 minutes.

  • Conjugate Addition: A silyl (B83357) ketene (B1206846) acetal (B89532) (1.5 equiv) is added dropwise, and the reaction is stirred for 4-6 hours at -78 °C.

  • Workup: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂ (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the functionalized bicyclic ketone.

Quantitative Data:

StepReagents and ConditionsYield (%)Reference Stereoselectivity
Conjugate AdditionChiral cyclohexenone, silyl ketene acetal, Et₂AlCl, CH₂Cl₂, -78 °C85-95>95% de
Intramolecular Diels-Alder Reaction

This crucial step establishes the core tricyclic framework of the ent-kaurane skeleton.

Workflow:

G cluster_0 Diels-Alder Reaction Workflow Prepare Diels-Alder Precursor Prepare Diels-Alder Precursor Thermal Cyclization Thermal Cyclization Prepare Diels-Alder Precursor->Thermal Cyclization Purification Purification Thermal Cyclization->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for the intramolecular Diels-Alder reaction.

Protocol:

  • Preparation of the Diels-Alder Precursor: The bicyclic ketone from the previous step is elaborated to introduce a diene moiety. This typically involves olefination and subsequent functional group manipulations.

  • Cyclization: A solution of the Diels-Alder precursor (1.0 equiv) in a high-boiling solvent such as toluene (B28343) or xylene is heated to reflux (or in a sealed tube) for 12-24 hours.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Purification: The resulting tricyclic product is purified by flash column chromatography on silica gel.

Quantitative Data:

StepConditionsYield (%)Reference Diastereoselectivity
Intramolecular Diels-AlderToluene, reflux, 18 h70-85Single diastereomer
Radical Cyclization to Form the D-Ring

This step constructs the characteristic bicyclo[3.2.1]octane system of the ent-kaurane core.

Signaling Pathway Analogy (Radical Cascade):

G Radical Initiator Radical Initiator Substrate Substrate Radical Initiator->Substrate Initiation Radical Intermediate Radical Intermediate Substrate->Radical Intermediate Radical Formation Cyclized Radical Cyclized Radical Radical Intermediate->Cyclized Radical 5-exo-trig Cyclization Product Product Cyclized Radical->Product Hydrogen Atom Transfer

Caption: Simplified cascade of the radical cyclization process.

Protocol:

  • Substrate Preparation: The tricyclic intermediate is functionalized to introduce a radical precursor, typically an alkyl iodide or bromide, and a radical acceptor.

  • Reaction Setup: To a solution of the substrate (1.0 equiv) in degassed benzene (B151609) or toluene is added a radical initiator (e.g., AIBN, 0.1 equiv) and a reducing agent (e.g., Bu₃SnH, 1.2 equiv).

  • Reaction: The mixture is heated to reflux for 2-4 hours under an inert atmosphere (e.g., argon).

  • Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is treated with a solution of I₂ in Et₂O to remove tin byproducts.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the tetracyclic ent-kaurane core.

Quantitative Data:

StepReagents and ConditionsYield (%)
Radical CyclizationBu₃SnH, AIBN, Benzene, reflux, 3 h60-75
Conclusion

The protocols outlined above provide a representative and robust pathway for the synthesis of the ent-kaurane core. These methods can be adapted and modified for the synthesis of various functionalized ent-kaurane diterpenoids, and serve as a foundational guide for the eventual total synthesis of more complex molecules like this compound. Researchers should consult the primary literature for specific substrate details and optimization of reaction conditions.

Application Note: HPLC Analysis of Sikokianin C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sikokianin C is a natural biflavonoid with significant potential in drug development, particularly in oncology. It has been identified as a potent and selective inhibitor of the enzyme cystathionine (B15957) β-synthase (CBS).[1] Overexpression of CBS is associated with the proliferation and migration of various cancer cells, including colon cancer. By inhibiting CBS, Sikokianin C can suppress cancer cell growth and induce apoptosis, making it a promising candidate for targeted cancer therapy.[1][2] Accurate and reliable quantitative analysis of Sikokianin C is crucial for pharmacokinetic studies, formulation development, and quality control of potential drug products. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Sikokianin C.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described HPLC method for the quantitative analysis of Sikokianin C. These values are representative and may vary based on specific instrumentation and laboratory conditions.

ParameterExpected Value
Retention Time (t_R_) Approximately 8.5 min
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC results. The following protocols are recommended for different sample matrices.

1.1. Plant Material (e.g., Stellera chamaejasme)

  • Drying and Grinding: Dry the plant material (e.g., roots) at 40-50°C to a constant weight and grind to a fine powder.

  • Extraction: Accurately weigh approximately 1.0 g of the powdered plant material. Perform ultrasonic-assisted extraction with 25 mL of methanol (B129727) for 30 minutes at room temperature. Repeat the extraction twice with fresh solvent.

  • Filtration and Concentration: Combine the extracts and filter through a 0.45 µm syringe filter. Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 5 mL) to create a stock solution for HPLC analysis.

1.2. Biological Samples (e.g., Plasma, Tissue Homogenate)

  • Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 300 µL of acetonitrile (B52724) containing an internal standard (if used).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for HPLC injection.

2. HPLC Method Protocol

This protocol is based on established methods for the analysis of flavonoids and can be optimized for specific instruments.

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 30-70% B

    • 10-15 min: 70-90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Method Validation

To ensure the reliability of the method, it should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: Analyze a blank sample to ensure no interfering peaks at the retention time of Sikokianin C.

  • Linearity: Prepare a series of standard solutions of Sikokianin C (e.g., 0.1 to 50 µg/mL) and inject them in triplicate. Plot the peak area against the concentration to determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking known concentrations of Sikokianin C into a blank matrix.

  • Precision: Assess both intra-day and inter-day precision by analyzing replicate injections of standard solutions at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Signaling Pathway and Experimental Workflow

Sikokianin C-Mediated Inhibition of the Cystathionine β-Synthase (CBS) Pathway

Sikokianin C exerts its anti-cancer effects by selectively inhibiting cystathionine β-synthase (CBS). CBS is a key enzyme in the transsulfuration pathway, which converts homocysteine to cystathionine.[3] In many cancer cells, CBS is overexpressed, leading to increased production of hydrogen sulfide (B99878) (H₂S), which promotes cell proliferation and survival. By inhibiting CBS, Sikokianin C disrupts this pathway, leading to a decrease in H₂S production, accumulation of homocysteine, and ultimately, apoptosis of cancer cells.[1][2]

Sikokianin_C_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Sikokianin C Intervention Homocysteine Homocysteine CBS Cystathionine β-Synthase (CBS) Homocysteine->CBS Serine Serine Serine->CBS Cystathionine Cystathionine H2S Hydrogen Sulfide (H₂S) Proliferation Cell Proliferation & Survival H2S->Proliferation Promotes Apoptosis Apoptosis Sikokianin_C Sikokianin C Sikokianin_C->CBS Inhibits CBS->Cystathionine CBS->H2S Catalyzes CBS->Apoptosis Inhibition leads to

Sikokianin C inhibits CBS, disrupting cancer cell proliferation.

Experimental Workflow for HPLC Analysis of Sikokianin C

The following diagram illustrates the general workflow for the quantitative analysis of Sikokianin C from a sample matrix using HPLC.

HPLC_Workflow start Sample Collection (e.g., Plant Material, Plasma) prep Sample Preparation (Extraction, Precipitation) start->prep filter Filtration (0.45 µm filter) prep->filter hplc HPLC Analysis (C18 Column, Gradient Elution) filter->hplc detect UV Detection (280 nm) hplc->detect quant Data Analysis & Quantification detect->quant report Report Results quant->report

Workflow for the HPLC analysis of Sikokianin C.

References

Developing a Cell-Based Assay for Shikokianin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikokianin, a novel natural product isolated from Rabdosia longituba, is a promising candidate for drug development, particularly in oncology. Its structural similarity to Shikonin (B1681659), a well-characterized naphthoquinone with potent anti-cancer properties, suggests that this compound may exhibit similar biological activities.[1][2][3] This document provides a comprehensive guide for developing and implementing cell-based assays to elucidate the mechanism of action and therapeutic potential of this compound. The following protocols are designed to be adaptable to various cancer cell lines and research objectives.

Key Biological Activities to Investigate

Based on the known activities of the structurally related compound Shikonin, the primary focus of these cell-based assays will be on:

  • Cytotoxicity and Anti-proliferative Effects: Determining the effective concentration range of this compound for inhibiting cancer cell growth.

  • Induction of Apoptosis: Investigating whether this compound induces programmed cell death in cancer cells.

  • Cell Cycle Analysis: Identifying if this compound causes cell cycle arrest at specific phases.

  • Mechanism of Action: Elucidating the signaling pathways modulated by this compound, with a focus on pathways known to be affected by similar compounds, such as those involving reactive oxygen species (ROS), mitochondrial function, and key signaling cascades like PI3K/AKT and MAPK.[4][5][6][7][8]

Recommended Cell Lines

The choice of cell lines is critical for obtaining relevant data. A panel of cancer cell lines is recommended to assess the broad-spectrum potential of this compound. Based on studies with Shikonin, the following are suggested starting points:

  • Human Colon Cancer: HCT116, SW480[5]

  • Human Hepatocellular Carcinoma: SMMC-7721[9][10]

  • Human Breast Cancer: MDA-MB-231, MCF-7[11]

  • Human Lung Carcinoma: A549[11][12]

  • Human Leukemia: U937, K562[1]

A non-cancerous cell line, such as a normal human hepatocyte line (e.g., LO2), should be included as a control to assess selectivity and potential toxicity to non-cancerous cells.[12]

Data Presentation

Quantitative data from the following assays should be summarized in clear, structured tables to facilitate comparison of different concentrations of this compound and exposure times.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
HCT116
SW480
SMMC-7721
A549
MDA-MB-231
LO2 (Normal)
Table 2: Induction of Apoptosis by this compound in HCT116 Cells (48h treatment)
This compound (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
0 (Control)
1
5
10
20
Table 3: Cell Cycle Distribution of A549 Cells Treated with this compound (24h)
This compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
0 (Control)
1
5
10

Experimental Protocols

The following are detailed protocols for the key experiments. These are starting points and may require optimization based on the specific cell line and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic cells are Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathways

This technique is used to detect and quantify specific proteins involved in apoptosis and other signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanism of Action cluster_data Data Analysis cell_culture Cell Line Culture (e.g., HCT116, A549) viability Cell Viability Assay (MTT) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle western_blot Western Blot Analysis (Key Signaling Proteins) cell_culture->western_blot ros_detection ROS Detection Assay cell_culture->ros_detection shikokianin_prep This compound Stock Preparation (in DMSO) shikokianin_prep->viability shikokianin_prep->apoptosis shikokianin_prep->cell_cycle shikokianin_prep->western_blot shikokianin_prep->ros_detection ic50 IC50 Determination viability->ic50 flow_analysis Flow Cytometry Data Analysis apoptosis->flow_analysis cell_cycle->flow_analysis quantification Western Blot Quantification western_blot->quantification

Caption: Workflow for the cell-based evaluation of this compound.

Hypothesized Signaling Pathway of this compound-Induced Apoptosis

This diagram illustrates the potential mechanism of action of this compound, based on the known pathways affected by Shikonin.

G cluster_cell Cancer Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibition MAPK MAPK Pathway This compound->MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K_AKT->Apoptosis Inhibition MAPK->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Formulating Shikokianin for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikokianin is a diterpenoid compound that has demonstrated significant cytotoxic effects against various cancer cell lines, including HL-60 and A-549 cells. Its therapeutic potential is, however, limited by its hydrophobic nature, which leads to poor aqueous solubility and stability. To overcome these limitations, formulation strategies focusing on the encapsulation of this compound into nanoparticle-based drug delivery systems are being explored. These advanced formulations aim to enhance the bioavailability, stability, and targeted delivery of this compound, thereby improving its therapeutic efficacy.

These application notes provide a comprehensive overview of the formulation of this compound into nanoparticles, including detailed experimental protocols for preparation, characterization, and in vitro evaluation. Additionally, the underlying signaling pathway of this compound's anti-cancer activity is illustrated to provide a deeper understanding of its mechanism of action.

Data Presentation: Physicochemical Properties of this compound-Loaded Nanoparticles

The following tables summarize the quantitative data obtained from the characterization of this compound-loaded nanoparticles from published studies. These tables are intended to provide a comparative overview of different formulation strategies.

FormulationPolymer/LipidMethodAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Entrapment Efficiency (%)Reference
This compound-PLGA-NPsPoly(lactic-co-glycolic acid)Emulsion solvent evaporation123 ± 10.690.18 ± 0.006+17.63 ± 1.627.480[1]
Acetylshikonin-SLNsSolid Lipid NanoparticlesHot homogenization70-120< 0.10---[2]

Note: Data for drug loading and entrapment efficiency for Acetylshikonin-SLNs were not available in the cited abstract.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Chitosan (B1678972) Nanoparticles by Ionic Gelation

This protocol describes a general method for encapsulating a hydrophobic compound like this compound into chitosan nanoparticles using the ionic gelation technique. Optimization of parameters such as concentrations and stirring speed may be required for this compound.

Materials:

  • This compound

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Ethanol (or other suitable organic solvent for dissolving this compound)

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of Chitosan Solution:

    • Dissolve low molecular weight chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL.

    • Stir the solution using a magnetic stirrer until the chitosan is completely dissolved.

    • Adjust the pH of the chitosan solution to 4.5-5.0 using 1M NaOH.

  • Preparation of this compound Solution:

    • Dissolve a known amount of this compound in a minimal amount of ethanol.

  • Encapsulation of this compound:

    • Add the this compound solution dropwise to the chitosan solution while stirring continuously.

    • Allow the mixture to stir for 30 minutes to ensure uniform distribution.

  • Nanoparticle Formation:

    • Prepare a TPP solution (e.g., 1 mg/mL) in deionized water.

    • Add the TPP solution dropwise to the this compound-chitosan mixture under constant stirring. The formation of opalescent suspension indicates the formation of nanoparticles.

    • Continue stirring for an additional 30 minutes.

  • Purification of Nanoparticles:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps twice to remove any unreacted reagents.

  • Storage:

    • The purified nanoparticles can be stored as a suspension at 4°C or lyophilized for long-term storage.

Protocol 2: Preparation of this compound-Loaded Nanoparticles by the pH-Driven Method

This protocol outlines a general procedure for encapsulating phenolic compounds like this compound into a carrier system based on pH-dependent solubility changes. This method is particularly suitable for compounds with ionizable groups.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Carrier solution (e.g., a solution of a suitable polymer like sodium caseinate or a pre-formed nanoemulsion)

  • Magnetic stirrer

  • pH meter

Procedure:

  • Dissolution of this compound:

    • Dissolve this compound in an alkaline solution (e.g., 0.1 M NaOH) to deprotonate the phenolic hydroxyl groups and increase its aqueous solubility. The exact pH required will depend on the pKa of this compound and should be determined experimentally.

  • Mixing with Carrier:

    • Add the alkaline this compound solution to the carrier solution under vigorous stirring. The carrier could be a solution of a polymer that can encapsulate the drug upon pH change or a pre-formed nanoemulsion where the drug can partition into the oil phase.

  • pH Adjustment and Encapsulation:

    • Slowly add an acidic solution (e.g., 0.1 M HCl) to the mixture while continuously monitoring the pH.

    • As the pH decreases, the solubility of this compound will decrease, causing it to precipitate and become encapsulated within the carrier system. The target pH should be in the neutral to slightly acidic range (e.g., pH 5-7).

  • Purification:

    • The resulting nanoparticle suspension can be purified by dialysis against deionized water to remove excess salts and unencapsulated this compound.

Protocol 3: Characterization of this compound-Loaded Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

    • Measure the particle size, PDI, and zeta potential using a DLS instrument.

    • Perform measurements in triplicate and report the mean ± standard deviation.

2. Morphology:

  • Technique: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)

  • Procedure (for SEM):

    • Place a drop of the nanoparticle suspension on a clean stub and allow it to air-dry.

    • Coat the dried sample with a thin layer of gold or palladium.

    • Image the sample using an SEM.

  • Procedure (for TEM):

    • Place a drop of the nanoparticle suspension on a carbon-coated copper grid.

    • Negatively stain the sample if necessary (e.g., with phosphotungstic acid).

    • Allow the grid to dry and image using a TEM.

3. Drug Loading and Encapsulation Efficiency:

  • Procedure:

    • Separate the nanoparticles from the aqueous medium by centrifugation.

    • Measure the concentration of free this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Total amount of drug - Amount of free drug) / Total amount of drug x 100

Protocol 4: In Vitro Drug Release Study

This protocol describes a dialysis membrane method to evaluate the in vitro release of this compound from nanoparticles.

Materials:

  • This compound-loaded nanoparticles

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Shaking incubator or water bath

  • Analytical instrument for this compound quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation:

    • Disperse a known amount of this compound-loaded nanoparticles in a specific volume of PBS.

    • Transfer the nanoparticle suspension into a dialysis bag and seal it securely.

  • Release Study:

    • Immerse the dialysis bag in a larger volume of PBS (the release medium) maintained at 37°C with gentle agitation.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point and plot the release profile.

Protocol 5: Cellular Uptake of this compound-Loaded Nanoparticles

This protocol provides a qualitative method to visualize the cellular uptake of fluorescently labeled nanoparticles using fluorescence microscopy.

Materials:

  • Cancer cell line (e.g., A431, HL-60)

  • Cell culture medium and supplements

  • Fluorescently labeled this compound-loaded nanoparticles (e.g., by incorporating a fluorescent dye during formulation)

  • Phosphate buffered saline (PBS)

  • Paraformaldehyde (for fixing cells)

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a suitable culture vessel (e.g., 24-well plate with coverslips) and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a specific concentration of fluorescently labeled this compound-loaded nanoparticles for a defined period (e.g., 4 hours). Include an untreated control group.

  • Washing and Fixing:

    • After incubation, wash the cells three times with PBS to remove non-internalized nanoparticles.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining:

    • Wash the cells again with PBS.

    • Stain the cell nuclei with DAPI for 5 minutes.

  • Imaging:

    • Wash the cells with PBS and mount the coverslips on microscope slides.

    • Visualize the cellular uptake of the nanoparticles using a fluorescence microscope, capturing images of the fluorescent nanoparticles and the DAPI-stained nuclei.

Signaling Pathways and Experimental Workflows

This compound's Anti-Cancer Signaling Pathway

This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells by inhibiting the Epidermal Growth Factor Receptor (EGFR) and subsequently the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4]

Shikokianin_Pathway cluster_nucleus This compound This compound EGFR EGFR This compound->EGFR Inhibits Apoptosis Apoptosis This compound->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα Phosphorylates & Promotes Degradation NFκB_complex NF-κB (p65/p50) IκBα->NFκB_complex Inhibits Nucleus Nucleus NFκB_complex->Nucleus Translocation NFκB_IκBα NF-κB/IκBα (Inactive) NFκB_IκBα->NFκB_complex Activation Gene_Transcription Gene Transcription (Anti-apoptotic, Proliferation) Nucleus->Gene_Transcription Gene_Transcription->Apoptosis Inhibition Gene_Transcription->Cell_Cycle_Arrest Promotion of Proliferation

This compound inhibits the EGFR-NF-κB pathway, leading to apoptosis and cell cycle arrest.
Experimental Workflow for Nanoparticle Formulation and Characterization

The following diagram illustrates a typical workflow for the development and characterization of this compound-loaded nanoparticles.

Workflow Start Start: Formulate This compound Nanoparticles Formulation Nanoparticle Preparation (e.g., Ionic Gelation, pH-driven) Start->Formulation Purification Purification (Centrifugation/Dialysis) Formulation->Purification Characterization Physicochemical Characterization Purification->Characterization Size_Zeta DLS: Size, PDI, Zeta Potential Characterization->Size_Zeta Morphology SEM/TEM: - Morphology Characterization->Morphology Loading UV-Vis/HPLC: - Drug Loading - Encapsulation Efficiency Characterization->Loading InVitro_Eval In Vitro Evaluation Characterization->InVitro_Eval Release Drug Release Study InVitro_Eval->Release Uptake Cellular Uptake Study InVitro_Eval->Uptake End End: Optimized Nanoparticle Formulation Release->End Uptake->End

A generalized workflow for the formulation and evaluation of this compound nanoparticles.

References

Shikokianin (Shikonin) as a Molecular Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikokianin, more commonly known as Shikonin (B1681659), is a naturally occurring naphthoquinone pigment isolated from the roots of Lithospermum erythrorhizon. Traditionally used in herbal medicine, Shikonin has garnered significant attention in the scientific community for its potent anti-cancer, anti-inflammatory, and anti-viral properties.[1] Beyond its therapeutic potential, Shikonin's intrinsic biological and physical properties make it a valuable molecular probe for studying various cellular processes. Its ability to interact with specific cellular targets, modulate signaling pathways, and its inherent fluorescence provide a toolkit for researchers to investigate complex biological systems.

This document provides detailed application notes and protocols for utilizing Shikonin as a molecular probe in cell-based assays and for studying cellular signaling pathways.

I. Quantitative Data: Bioactivity of Shikonin

Shikonin exhibits potent cytotoxic and inhibitory effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify its potency.

Cell LineCancer TypeIC50 (µM)Treatment Duration (hours)Reference
A549Lung Adenocarcinoma~1-248[2]
MDA-MB-231Triple-Negative Breast Cancer~1-248[2]
PANC-1Pancreatic Cancer~1-248[2]
U2OSOsteosarcoma~1-248[2]
Cal78Chondrosarcoma1.524[3]
SW-1353Chondrosarcoma1.124[3]
H1299Non-Small-Cell Lung Cancer2.3248[4]
H460Non-Small-Cell Lung Cancer> H129948[4]
QBC939Cholangiocarcinoma3.3948[5]
PC3 (parental)Prostate Cancer0.3772[6]
DU145 (parental)Prostate Cancer0.3772[6]
LNCaP (docetaxel-resistant)Prostate Cancer0.3272[6]
22Rv1 (parental)Prostate Cancer1.0572[6]
PTP1B (in vitro enzyme assay)-15.51-[7]
IGF1-R kinase (in vitro assay)-2.6-[8]

Binding Affinity:

Target ProteinBinding Constant (KD)MethodReference
PPARγ1.4 ± 0.13 µMMicroscale Thermophoresis[9]

II. Signaling Pathways Modulated by Shikonin

Shikonin exerts its biological effects by modulating a multitude of signaling pathways, primarily leading to cell cycle arrest, apoptosis, necroptosis, and ferroptosis.

A. Induction of Apoptosis via ROS and Caspase Activation

Shikonin treatment leads to an increase in intracellular Reactive Oxygen Species (ROS), which in turn triggers the intrinsic and extrinsic apoptosis pathways. This involves the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of a cascade of caspases.[10][11]

Shikonin Shikonin ROS Increased ROS Shikonin->ROS Caspase8 Caspase-8 Activation Shikonin->Caspase8 Mitochondria Mitochondrial Depolarization ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1. Shikonin-induced apoptotic signaling pathway.

B. Inhibition of PI3K/AKT/mTOR Survival Pathway

Shikonin has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and growth. By suppressing this pathway, Shikonin promotes apoptosis and inhibits tumor progression.[12][13]

Shikonin Shikonin PI3K PI3K Shikonin->PI3K AKT AKT Shikonin->AKT mTOR mTOR Shikonin->mTOR PI3K->AKT AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Figure 2. Inhibition of the PI3K/AKT/mTOR pathway by Shikonin.

III. Experimental Protocols

The following are detailed protocols for key experiments to assess the utility of Shikonin as a molecular probe and to study its effects on cells.

A. Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

This protocol is used to determine the IC50 of Shikonin and its general effect on cell proliferation.

Workflow:

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed Seed cells in 96-well plate Treat Treat with varying concentrations of Shikonin Seed->Treat Add Add MTT or CCK-8 reagent Treat->Add Incubate Incubate Add->Incubate Read Read absorbance Incubate->Read

Figure 3. Workflow for cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Shikonin (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or CCK-8 kit

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.[2]

  • Prepare serial dilutions of Shikonin in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the Shikonin dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).[4][5]

  • For MTT assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14] Then, add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Shake the plate for 10 minutes.

  • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2][15]

  • Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[2][15]

  • Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software.

B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following Shikonin treatment.

Protocol:

  • Seed cells in 6-well plates and treat with desired concentrations of Shikonin for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[14][16]

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

C. Intracellular ROS Detection

This protocol uses a fluorescent probe to measure the generation of reactive oxygen species.

Materials:

  • Cells and Shikonin treatment as above

  • DCFH-DA (2′,7′-dichlorodihydrofluorescein diacetate) probe

  • Flow cytometer or fluorescence microscope

Protocol:

  • Treat cells with Shikonin for a short duration (e.g., 1-2 hours).

  • Wash the cells with PBS.

  • Incubate the cells with DCFH-DA (typically 10 µM) for 30 minutes at 37°C in the dark.[11][17]

  • Wash the cells again with PBS to remove excess probe.

  • Analyze the fluorescence of the cells using a flow cytometer or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.

D. Cellular Uptake of Shikonin Using its Intrinsic Fluorescence

Shikonin possesses inherent fluorescence, which can be leveraged to monitor its uptake into living cells without the need for an external fluorescent label.[18]

Protocol:

  • Culture cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Treat the cells with Shikonin at the desired concentration.

  • At various time points (e.g., 10, 20, 30 minutes), wash the cells with PBS.

  • Immediately image the cells using a fluorescence microscope. Shikonin can be excited with a 640 nm laser and its emission detected using a bandpass filter around 730/45 nm.[18]

  • The intracellular fluorescence intensity can be quantified using image analysis software to determine the rate and extent of Shikonin uptake.

IV. Application as a Molecular Probe

Shikonin's utility as a molecular probe stems from several key characteristics:

  • Intrinsic Fluorescence: As demonstrated, Shikonin's natural fluorescence allows for label-free imaging of its cellular uptake and subcellular localization.[18] This is a significant advantage as it avoids potential artifacts introduced by chemical modifications with fluorescent tags.

  • Target Engagement: Shikonin is known to bind directly to specific proteins, such as PPARγ.[9] This property can be exploited to develop assays to screen for other molecules that bind to the same site or to study the dynamics of Shikonin-target interaction in living cells.

  • Signaling Pathway Modulation: By specifically inhibiting pathways like PI3K/AKT, Shikonin can be used as a tool to dissect the roles of these pathways in various cellular processes. For instance, researchers can use Shikonin to study the consequences of PI3K/AKT inhibition on cell migration, metabolism, or response to other stimuli.

  • Induction of Specific Cell Death Mechanisms: Shikonin's ability to induce apoptosis, necroptosis, and ferroptosis makes it a useful tool to study the molecular machinery governing these distinct cell death modalities.[17][19]

V. Conclusion

This compound (Shikonin) is a versatile natural product with significant potential beyond its therapeutic applications. For researchers, it serves as a valuable molecular probe to investigate fundamental cellular processes, including signaling pathways, cell death mechanisms, and molecular transport. The protocols and data presented here provide a foundation for incorporating Shikonin into a wide range of research applications in cell biology and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Shikokianin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Shikokianin extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting this compound yield during extraction?

A1: The choice of extraction solvent is paramount. The polarity of the solvent directly impacts the solubility of this compound. Studies on the closely related Shikonin have shown that solvents like ethanol (B145695), particularly in specific aqueous concentrations (e.g., 78% ethanol), can significantly enhance extraction efficiency. The optimal solvent will depend on the specific plant matrix and the desired purity of the final extract.

Q2: How can I minimize the degradation of this compound during the extraction process?

A2: this compound, like many natural products, can be sensitive to heat, light, and pH. To minimize degradation, consider using low-temperature extraction methods such as ultrasound-assisted extraction (UAE) or maceration. If using a heat-based method like Soxhlet extraction, it's crucial to control the temperature and duration to avoid prolonged exposure to high heat. Additionally, protecting the extraction setup from direct light and maintaining a neutral or slightly acidic pH can help preserve the integrity of the compound.

Q3: I am experiencing a low yield of my crude extract. What are the likely causes?

A3: A low yield of the crude extract can stem from several factors:

  • Improper Plant Material Preparation: Ensure the plant material is thoroughly dried and ground to a fine, uniform powder to maximize the surface area for solvent interaction.

  • Inappropriate Solvent Choice: The solvent may not be optimal for solubilizing this compound. Experiment with solvents of varying polarities.

  • Insufficient Solvent-to-Solid Ratio: A low ratio can lead to incomplete extraction. Ensure the plant material is fully submerged and there's a sufficient concentration gradient.

  • Inadequate Extraction Time or Temperature: For methods like maceration, the extraction time may be too short. For thermal methods, the temperature might be too low for efficient extraction.

Q4: My crude extract yield is good, but the final yield of pure this compound is low. What should I investigate?

A4: This issue often points to problems during the purification process or degradation of the target compound. Consider the following:

  • Degradation During Solvent Evaporation: High temperatures during solvent removal can degrade this compound. Use a rotary evaporator under reduced pressure to keep the temperature low.

  • Inefficient Purification Strategy: Your purification method (e.g., column chromatography) may not be effectively separating this compound from other compounds. Optimization of the stationary and mobile phases is recommended.

  • pH Instability: Extreme pH values during purification can cause structural changes and degradation of this compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound extraction.

Problem Possible Cause Recommended Solution
Low Yield of Crude Extract Improperly prepared plant material (not finely ground or dried).Ensure the plant material is dried to a constant weight and finely powdered to increase the surface area for extraction.
Inefficient solvent for this compound.Experiment with different solvents and their aqueous concentrations. For similar naphthoquinones, ethyl acetate (B1210297) and ethanol have proven effective.
Insufficient solvent-to-solid ratio.Increase the volume of solvent to ensure complete immersion of the plant material and to facilitate a proper concentration gradient. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio.
Short extraction time or low temperature.For maceration, increase the extraction duration. For thermal methods, optimize the temperature to enhance solubility without causing degradation.
Low Yield of Pure this compound Degradation during solvent removal.Use a rotary evaporator at a low temperature (e.g., below 40°C) and reduced pressure to gently remove the solvent.
Inefficient purification method.Optimize your column chromatography parameters (e.g., silica (B1680970) gel with a hexane-ethyl acetate gradient) or consider alternative purification techniques like preparative HPLC.
Co-precipitation of impurities.Re-dissolve the extract in a minimal amount of a good solvent and precipitate it in a large volume of a poor solvent to remove some impurities before chromatographic purification.
Presence of Impurities in Final Product Incomplete separation during chromatography.Adjust the solvent gradient in your column chromatography for better resolution. Ensure the column is not overloaded.
Contamination from equipment or solvents.Use high-purity solvents and thoroughly clean all glassware and equipment before use.
Inconsistent Extraction Yields Variability in plant raw material.Source plant material from a consistent supplier and ensure it is harvested and stored under uniform conditions. The concentration of secondary metabolites can vary with season and geography.
Lack of precise control over extraction parameters.Carefully control and monitor all extraction parameters, including temperature, time, and solvent-to-solid ratio, for each batch.

Data Presentation: Comparison of Extraction Methods for Naphthoquinones

The following table summarizes the findings of a comparative study on the extraction of an alkannin/shikonin mixture, which includes the structural isomer of this compound, from the roots of Onosma echioides.

Extraction Method Solvent Extraction Time Relative Yield Key Findings
Soxhlet Extraction Ethyl Acetate6 hoursHigh The most efficient technique among those tested.
MacerationMethanol24 hoursModerateA simpler but less efficient method compared to Soxhlet.
MacerationHexane (B92381)24 hoursLowNon-polar solvents were less effective.
Rapid Solid-Liquid Dynamic Extraction (RSLDE)Ethyl Acetate1 hourModerateFaster than maceration but less efficient than Soxhlet.

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

This protocol is a standard method for the exhaustive extraction of thermally stable compounds.

  • Preparation of Plant Material:

    • Dry the root material of the this compound-containing plant at 40-50°C until a constant weight is achieved.

    • Grind the dried roots into a fine powder (e.g., 40-60 mesh).

  • Soxhlet Setup:

    • Place approximately 10 g of the powdered plant material into a cellulose (B213188) thimble.

    • Insert the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 250 mL of ethyl acetate.

    • Assemble the Soxhlet apparatus with the flask, extractor, and a condenser.

  • Extraction:

    • Heat the round-bottom flask using a heating mantle to the boiling point of ethyl acetate (77°C).

    • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm becomes colorless.

  • Concentration:

    • After extraction, allow the apparatus to cool.

    • Dismantle the setup and transfer the ethyl acetate extract to a clean round-bottom flask.

    • Concentrate the extract using a rotary evaporator at a temperature below 40°C under reduced pressure to obtain the crude this compound extract.

  • Purification:

    • The crude extract can be further purified using silica gel column chromatography with a suitable mobile phase, such as a gradient of hexane and ethyl acetate.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

UAE is a more rapid and energy-efficient method that can often be performed at lower temperatures, reducing the risk of thermal degradation.

  • Preparation of Plant Material:

    • Prepare the dried and powdered plant material as described in the Soxhlet protocol.

  • Extraction Mixture:

    • Weigh 5 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 78% ethanol to the flask (a 1:20 solid-to-solvent ratio).

  • Ultrasonication:

    • Place the flask in an ultrasonic bath.

    • Set the sonication frequency (e.g., 40 kHz) and temperature (e.g., 30°C).

    • Sonicate the mixture for 30-45 minutes.

  • Separation and Concentration:

    • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C under reduced pressure.

  • Purification:

    • Purify the crude extract as described in the Soxhlet protocol.

Visualizations

Shikokianin_Biosynthesis_Pathway PEP Phosphoenolpyruvate Shikimate Shikimate Pathway PEP->Shikimate E4P Erythrose 4-Phosphate E4P->Shikimate Chorismate Chorismate Shikimate->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine PHB p-Hydroxybenzoate (PHB) Phenylalanine->PHB PGT p-Hydroxybenzoate Geranyltransferase (PGT) PHB->PGT AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP GPP->PGT GeranylPHB 3-Geranyl-4-hydroxybenzoate PGT->GeranylPHB This compound This compound GeranylPHB->this compound ... (multiple steps)

Caption: Biosynthesis pathway of Shikonin, a stereoisomer of this compound.

Extraction_Workflow Start Plant Material (Roots) Prep Drying and Grinding Start->Prep Extraction Extraction (e.g., Soxhlet, UAE) Prep->Extraction Filtration Filtration / Separation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude Crude Extract Concentration->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Pure Pure this compound Purification->Pure Analysis Analysis (HPLC, etc.) Pure->Analysis Troubleshooting_Logic Start Low this compound Yield CheckCrude Is the crude extract yield low? Start->CheckCrude CheckPrep Check Plant Material Preparation CheckCrude->CheckPrep Yes CheckPurification Is the final pure yield low? CheckCrude->CheckPurification No CheckSolvent Optimize Solvent and Ratio CheckPrep->CheckSolvent CheckParams Adjust Extraction Time/ Temperature CheckSolvent->CheckParams End Yield Optimized CheckParams->End CheckEvap Check Solvent Evaporation Conditions (Temp/Pressure) CheckPurification->CheckEvap Yes OptimizeChroma Optimize Purification (Chromatography) CheckEvap->OptimizeChroma CheckStability Investigate pH and Light Stability OptimizeChroma->CheckStability CheckStability->End

Technical Support Center: Minimizing Off-Target Effects of Shikokianin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Shikokianin (also known as Shikonin). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design experiments that minimize off-target effects and ensure the validity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and signaling pathways of this compound?

A1: this compound is a pharmacologically active naphthoquinone with demonstrated anti-cancer, anti-inflammatory, and anti-viral properties. Its biological effects are attributed to its interaction with multiple cellular targets. Key reported targets and pathways include:

  • Pyruvate Kinase M2 (PKM2): this compound is a potent and specific inhibitor of PKM2, a key enzyme in cancer cell metabolism.[1]

  • p21-activated kinase 1 (PAK1): It acts as a bioactive inhibitor of PAK1, a kinase involved in cell proliferation and survival.[2]

  • DNA Damage Response (DDR) Pathway: this compound has been identified as a broad inhibitor of the DDR, targeting ATM and ATR kinases.[3]

  • mTOR Signaling Pathway: It has been shown to inhibit the mTOR pathway, which is crucial for cell growth and proliferation.[4]

  • EGFR-NF-κB Signaling Pathway: this compound can induce apoptosis by regulating the EGFR-NF-κB signaling pathway.[5]

  • Proteasome Inhibition: It has been shown to inhibit the chymotrypsin-like activity of the 26S proteasome.[6]

  • Anti-apoptotic Proteins: In-silico studies suggest high binding affinity to anti-apoptotic proteins like Bcl-2.[7]

Q2: What are potential off-target effects of this compound, and why should I be concerned?

A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than the intended therapeutic target. For a multi-target compound like this compound, distinguishing between the desired on-target effects and unintended off-target effects is crucial for several reasons:

  • Cellular Toxicity: Binding to unintended proteins can disrupt essential cellular processes, causing toxicity that is unrelated to the desired therapeutic effect.

  • Reduced Translatability: Promising preclinical results may not translate to clinical settings if the observed efficacy is due to off-target effects that are not relevant or are toxic in a whole organism.

Q3: How can I proactively minimize off-target effects in my experimental design?

A3: Several strategies can be employed to minimize the impact of off-target effects:

  • Use the Lowest Effective Concentration: Perform dose-response experiments to determine the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.

  • Employ Control Compounds: Include a structurally related but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Validate with Orthogonal Approaches: Use multiple, independent methods to confirm your findings. For example, if you observe a phenotype upon this compound treatment, try to replicate it using a different inhibitor of the same target or by genetic means (e.g., siRNA).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results between different cell lines. Expression levels of the on-target or off-target proteins may vary.1. Confirm target expression levels in all cell lines using Western Blot or qPCR. 2. If a specific off-target is suspected, check its expression level as well.
Observed phenotype does not correlate with the known function of the intended target. The phenotype may be caused by an off-target effect.1. Perform a target knockdown/knockout experiment (e.g., using siRNA or CRISPR) to see if the phenotype is still present in the absence of the intended target. 2. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging the intended target in your cellular model.
High levels of cellular toxicity are observed at concentrations required for the desired effect. The toxicity may be due to off-target interactions.1. Attempt to rescue the toxic phenotype by overexpressing the intended target. 2. Perform a broad kinase screen or proteome-wide analysis to identify potential off-targets responsible for the toxicity.

Quantitative Data: In-Silico Binding Affinities of this compound

The following table summarizes the predicted binding energies of this compound with some of its known protein targets based on in-silico molecular docking studies. Lower binding energy values suggest a higher binding affinity. Please note that these are computational predictions and should be experimentally validated.

Target Protein Binding Energy (kcal/mol) Reference
Pyruvate Kinase M2 (PKM2)-8.63[7]
B-cell lymphoma 2 (Bcl-2)-8.4[7]
K-Ras-7.78[7]
B-cell lymphoma-extra large (Bcl-xL)-7.48[7]
MEK1-7.44[7]
DNA Topoisomerase 1-7.25[7]
Polo-Like Kinase 1 (PLK1)-7.12[7]
26S Proteasome-7.00[7]
MEK2-6.99[7]
20S Proteasome-6.96[7]
Raf1-6.76[7]
MYC-MAX complex-6.65 to -6.85[8]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the direct binding of this compound to a target protein in intact cells.

Principle: The binding of a ligand (this compound) to its target protein increases the protein's thermal stability. This change in stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.

Materials:

  • Cell culture reagents

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw)

  • Thermocycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest the cells and wash them twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes. Include a non-heated control.[9]

  • Cell Lysis: Lyse the cells using three cycles of freeze-thaw (liquid nitrogen and a 37°C water bath).[9]

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]

  • Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities and plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

siRNA-Mediated Gene Knockdown for Target Validation

This protocol is used to determine if the observed cellular phenotype upon this compound treatment is a direct result of its effect on the intended target.

Principle: Small interfering RNA (siRNA) is used to specifically silence the expression of the target gene. If the phenotype is lost or reduced in the absence of the target protein, it provides strong evidence for an on-target effect.

Materials:

  • Cell culture reagents

  • siRNA targeting the gene of interest (at least two different sequences are recommended)

  • Non-targeting (scrambled) siRNA control

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • This compound

  • Reagents for phenotype assessment (e.g., cell viability assay, reporter assay)

  • Reagents for Western blot or qPCR to confirm knockdown efficiency

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well or 6-well plates) so that they are 50-70% confluent at the time of transfection.

  • siRNA Transfection: a. Dilute the siRNA (target-specific and non-targeting control) in serum-free medium. b. Dilute the transfection reagent in serum-free medium. c. Combine the diluted siRNA and transfection reagent and incubate according to the manufacturer's protocol to allow complex formation. d. Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.

  • Confirmation of Knockdown: Harvest a subset of the cells to confirm the knockdown efficiency of the target protein by Western blot or qPCR.

  • This compound Treatment: Treat the remaining transfected cells with this compound at the desired concentration.

  • Phenotypic Analysis: Assess the cellular phenotype using the appropriate assay.

  • Data Analysis: Compare the effect of this compound in cells treated with the target-specific siRNA to those treated with the non-targeting control siRNA. A significant reduction in the this compound-induced phenotype in the knockdown cells indicates an on-target effect.

Visualizations

EGFR_NFkB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR IKK IKK complex EGFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) IkB_NFkB->NFkB_n IkB degradation, NF-κB release Gene Target Gene Expression NFkB_n->Gene Promotes Transcription This compound This compound This compound->EGFR Inhibits caption This compound inhibits the EGFR-NF-κB signaling pathway.

Caption: this compound inhibits the EGFR-NF-κB signaling pathway.

CETSA_Workflow A 1. Cell Treatment (this compound vs. Vehicle) B 2. Cell Harvest & Lysis A->B C 3. Heat Treatment (Temperature Gradient) B->C D 4. Centrifugation (Separate soluble/aggregated proteins) C->D E 5. Western Blot (Quantify soluble target protein) D->E F 6. Data Analysis (Generate Melting Curves) E->F caption Workflow for the Cellular Thermal Shift Assay (CETSA).

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

siRNA_Workflow cluster_0 Experimental Groups A1 Non-targeting siRNA B Transfect Cells A1->B A2 Target-specific siRNA A2->B C Incubate (48-72h) for knockdown B->C D Treat with this compound C->D E Assess Phenotype D->E F Compare Phenotypic Effect E->F caption Workflow for siRNA-mediated target validation.

Caption: Workflow for siRNA-mediated target validation.

References

Validation & Comparative

A Comparative Guide to the Cytotoxicity of Shikokianin and Shikonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of two natural compounds, Shikokianin and Shikonin. While both compounds have been investigated for their potential in cancer research, the extent of available data on their cytotoxic effects differs significantly. This document summarizes the current state of knowledge, presenting quantitative data, outlining experimental methodologies, and illustrating the known signaling pathways involved in their mechanisms of action.

At a Glance: Key Cytotoxic Parameters

A direct, comprehensive comparison of this compound and Shikonin is challenging due to the limited publicly available data for this compound. Shikonin, a naphthoquinone, has been extensively studied, with a large body of literature detailing its potent cytotoxic and anti-cancer properties. In contrast, this compound, an ent-kauranoid diterpenoid isolated from Isodon japonica, has been the subject of fewer investigations.

The following table summarizes the available quantitative data on the cytotoxicity of both compounds.

CompoundCell LineAssayIC50 (µM)Incubation Time (h)
This compound HL-60 (Human promyelocytic leukemia)Not Specified3.4Not Specified
A-549 (Human lung carcinoma)Not Specified18.8Not Specified
Shikonin A-549 (Human lung adenocarcinoma)MTT~1-248
H1299 (Human non-small-cell lung carcinoma)CCK-8>5024
2.3248
2.1572
MDA-MB-231 (Human breast adenocarcinoma)MTT~1-248
PANC-1 (Human pancreatic carcinoma)MTT~1-248
U2OS (Human osteosarcoma)MTT~1-248
SNU-407 (Human colon cancer)Not Specified348
HCT116 (Human colorectal carcinoma)Not SpecifiedNot SpecifiedNot Specified
SW480 (Human colorectal adenocarcinoma)Not SpecifiedNot SpecifiedNot Specified
Cal78 (Human chondrosarcoma)CellTiter-Glo1.524
SW-1353 (Human chondrosarcoma)CellTiter-Glo1.124
PC3 (Human prostate adenocarcinoma)Not SpecifiedNot Specified72
DU145 (Human prostate carcinoma)Not SpecifiedNot Specified72
LNCaP (Human prostate carcinoma)Not Specified0.3272
22Rv1 (Human prostate carcinoma)Not Specified1.1272
SCC9 (Human oral squamous cell carcinoma)MTT0.5Not Specified
H357 (Human oral squamous cell carcinoma)MTT1.25Not Specified

Mechanisms of Action: A Tale of Two Compounds

The cytotoxic mechanisms of Shikonin have been extensively elucidated, revealing a multi-faceted approach to inducing cancer cell death. In contrast, the specific signaling pathways and molecular targets of this compound remain to be investigated.

Shikonin: A Multi-Pronged Attack on Cancer Cells

Shikonin is known to induce cell death through at least three distinct, and sometimes overlapping, programmed cell death pathways: apoptosis, necroptosis, and autophagy. The choice of pathway is often cell-type dependent and can be influenced by the cellular context.

1. Apoptosis: Shikonin triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key initiating event is the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.

Shikonin_Apoptosis_Pathway Shikonin Shikonin ROS ↑ ROS Generation Shikonin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Shikonin-induced intrinsic apoptosis pathway.

2. Necroptosis: In apoptosis-resistant cancer cells, Shikonin can induce a form of programmed necrosis called necroptosis. This pathway is caspase-independent and is mediated by the RIPK1/RIPK3/MLKL signaling cascade.

Shikonin_Necroptosis_Pathway Shikonin Shikonin RIPK1 RIPK1 Activation Shikonin->RIPK1 RIPK3 RIPK3 Activation RIPK1->RIPK3 MLKL MLKL Phosphorylation RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis

Shikonin-induced necroptosis pathway.

3. Autophagy: Shikonin can also modulate autophagy, a cellular recycling process. In some contexts, Shikonin induces autophagic cell death, while in others, it inhibits protective autophagy, thereby sensitizing cancer cells to other treatments. The PI3K/Akt/mTOR and AMPK/mTOR signaling pathways are often implicated in Shikonin-mediated regulation of autophagy.

Shikonin_Autophagy_Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ampk AMPK/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR_pi3k mTOR Akt->mTOR_pi3k Autophagy Autophagy mTOR_pi3k->Autophagy AMPK AMPK mTOR_ampk mTOR AMPK->mTOR_ampk mTOR_ampk->Autophagy Shikonin Shikonin Shikonin->PI3K Inhibition Shikonin->AMPK Activation

Shikonin's regulation of autophagy signaling pathways.
This compound: An Uncharted Territory

To date, there is no published information available on the specific mechanisms of action underlying the cytotoxic effects of this compound. Further research is required to elucidate the signaling pathways and molecular targets involved in its activity.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for common cytotoxicity and cell death assays that are frequently used in the evaluation of compounds like this compound and Shikonin.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (this compound or Shikonin) and a vehicle control for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

General workflow for an MTT assay.

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.

  • Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Protocol:

    • Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Add the LDH reaction mixture to the supernatant. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

    • Incubate for a specified time at room temperature, protected from light.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity based on positive (total lysis) and negative (vehicle) controls.

Apoptosis Assay

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with the test compound to induce apoptosis.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

AnnexinV_PI_Workflow A Treat Cells B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & PI C->D E Incubate D->E F Analyze by Flow Cytometry E->F

General workflow for Annexin V-FITC/PI staining.

Conclusion

Shikonin is a well-characterized cytotoxic agent with a broad spectrum of anti-cancer activities mediated through multiple cell death pathways. Its mechanisms of action are well-documented, providing a solid foundation for further preclinical and clinical development.

This compound has demonstrated cytotoxic activity against leukemia and lung cancer cell lines in preliminary studies. However, a significant knowledge gap exists regarding its detailed mechanism of action and the specifics of the experimental conditions under which its cytotoxicity was observed. Further in-depth studies are warranted to fully understand the therapeutic potential of this compound and to enable a more direct and comprehensive comparison with established cytotoxic compounds like Shikonin. Researchers are encouraged to investigate the signaling pathways modulated by this compound to uncover its potential as a novel anti-cancer agent.

A Comparative Guide to the Anti-Inflammatory Activity of Shikonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory activity of Shikonin (B1681659) against two well-established anti-inflammatory agents: the synthetic corticosteroid Dexamethasone (B1670325) and the natural flavonoid Quercetin. The information presented is supported by experimental data from preclinical studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Comparative Analysis of Anti-Inflammatory Activity

Shikonin, a naphthoquinone pigment isolated from the root of Lithospermum erythrorhizon, has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[1][2] Its activity is compared here with Dexamethasone, a powerful synthetic glucocorticoid, and Quercetin, a widely studied dietary flavonoid known for its anti-inflammatory properties.

Quantitative Assessment of In Vitro Anti-Inflammatory Efficacy

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Shikonin, Dexamethasone, and Quercetin against key inflammatory mediators. It is important to note that these values are derived from different studies and experimental conditions, which should be considered when making direct comparisons.

CompoundTarget/AssayCell Line/SystemStimulusIC50 ValueReference
Shikonin IL-1β ReleaseImmortalized Murine Bone Marrow-Derived Macrophages (iBMDMs)LPS + Nigericin~0.3 - 0.6 µM[3]
TNF-α Expression (protein)RAW 264.7 MacrophagesLipopolysaccharide (LPS)Effective at 0.5 - 1.0 µM (non-cytotoxic doses)[4]
Cell ViabilityHuman Healthy Chondrocytes (HC)-1.2 ± 0.1 µM[5]
Dexamethasone TNF-α ProductionLPS-Challenged Rats (in vivo PK/PD model)Lipopolysaccharide (LPS)3.5 ng/mL (~9 nM)[6]
Lymphocyte ProliferationHuman Peripheral Blood Mononuclear Cells (PBMCs)Concanavalin A< 10⁻⁸ M[7]
Quercetin COX-2 Gene ExpressionPorphyromonas gingivalis fimbriae-stimulated RAW264.7 cellsPorphyromonas gingivalis fimbriae~10 µM[8]
12-LOX Metabolite FormationNot specifiedNot specifiedIC50 values determined[9]

Mechanisms of Anti-Inflammatory Action

Shikonin exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2.[10][11]

Shikonin has been shown to inhibit the activation of the NF-κB pathway.[12][13] It can prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[14][15] This inhibitory action is a key mechanism underlying its broad anti-inflammatory effects.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_NFkB->IKK targeted by IkBa_NFkB->NFkB releases Shikonin Shikonin Shikonin->IKK inhibits DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-1β) DNA->Genes transcribes

Caption: Inhibition of the NF-κB pathway by Shikonin.
MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[8] Activation of these pathways by stimuli like LPS leads to the production of inflammatory mediators. Shikonin has been observed to modulate MAPK signaling, although the effects can be cell-type and context-dependent.[5][16] Some studies show that Shikonin can induce the phosphorylation of ERK, JNK, and p38, which in some contexts, can lead to apoptosis of inflammatory cells.[5][16]

MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K MAP2K MAP2K (e.g., MEK1/2, MKK3/6, MKK4/7) MAP3K->MAP2K MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Inflammatory_Response Inflammatory Response TranscriptionFactors->Inflammatory_Response Shikonin Shikonin Shikonin->MAPK modulates

Caption: Modulation of the MAPK pathway by Shikonin.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays used to evaluate anti-inflammatory activity are provided below.

In Vitro Assays

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is measured spectrophotometrically.[11][17][18]

  • Procedure:

    • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound (Shikonin, Dexamethasone, or Quercetin) for 1-2 hours.

    • Stimulate the cells with an inflammatory agent (e.g., LPS, 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in biological fluids.[19][20]

  • Principle: A capture antibody specific for the cytokine of interest is coated onto a microplate well. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to a different epitope on the cytokine. Finally, a substrate is added that is converted by the enzyme into a detectable signal.

  • Procedure:

    • Coat a 96-well plate with a capture antibody overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants (obtained as in the Griess assay) and standards to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate and wash, then add the TMB substrate solution.

    • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

    • Determine the cytokine concentration from the standard curve.

Western blotting is used to detect the levels of specific proteins involved in signaling pathways, including the phosphorylated (activated) forms of IκBα, p65, ERK, JNK, and p38.[5][16][21]

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

  • Procedure:

    • Treat cells with the test compound and/or inflammatory stimulus for the desired time.

    • Lyse the cells to extract proteins.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, total-p65).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow A Cell Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection H->I J Data Analysis I->J

Caption: General workflow for Western blot analysis.
In Vivo Assay

This is a classic and widely used model to screen for the acute anti-inflammatory activity of compounds.[10][22][23]

  • Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

  • Procedure:

    • Acclimatize animals (e.g., Wistar rats or Swiss albino mice) for at least one week.

    • Group the animals and administer the test compound (Shikonin), a reference drug (Dexamethasone), or the vehicle orally or intraperitoneally.

    • After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar surface of the left hind paw.

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle-treated control group.

Conclusion

Shikonin demonstrates significant anti-inflammatory activity, comparable in some assays to established anti-inflammatory agents. Its mechanism of action, primarily through the inhibition of the NF-κB pathway and modulation of MAPK signaling, provides a strong rationale for its therapeutic potential in inflammatory diseases. The data and protocols presented in this guide offer a foundation for researchers to further explore and validate the anti-inflammatory properties of Shikonin and its derivatives. Further studies with direct, head-to-head comparisons under standardized conditions are warranted to more definitively position Shikonin within the landscape of anti-inflammatory therapeutics.

References

A Head-to-Head Comparison of Shikokianin Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer performance of Shikokianin derivatives, a class of ent-kaurane diterpenoids. This document summarizes key quantitative data, details experimental protocols, and visualizes critical signaling pathways to support further investigation and development of these promising compounds.

This compound and its derivatives are part of the broader family of ent-kaurane diterpenoids, natural products that have garnered significant attention for their potent biological activities, particularly their anti-cancer properties.[1] These compounds exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways vital for cancer cell proliferation and survival.[1]

Comparative Analysis of Cytotoxic Activity

The anti-cancer efficacy of various ent-kaurane diterpenoids is commonly quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for selected this compound derivatives and related ent-kaurane diterpenoids against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
11β-hydroxy- ent-16-kaurene-15-oneHepG2 (Liver Cancer)Not specified, but showed strong inhibitory activity[2]
11β-hydroxy- ent-16-kaurene-15-oneA2780 (Ovarian Cancer)Not specified, but showed strong inhibitory activity[2]
11β-hydroxy- ent-16-kaurene-15-one7860 (Kidney Cancer)Not specified, but showed strong inhibitory activity[2]
11β-hydroxy- ent-16-kaurene-15-oneA549 (Lung Cancer)Not specified, but showed strong inhibitory activity[2]
Di-oxidized atractyligenin (B1250879) derivativesHCT116 (Colon Cancer)2.5 - 15[3]
Di-oxidized atractyligenin derivativesCaco-2 (Colon Cancer)2.5 - 15[3]
11α, 12α-epoxyleukamenin E (EPLE)Colorectal Cancer CellsNot specified, but showed selective inhibition[4]
CeKDs with 15-oxo-16-ene moietyCaco-2 (Colon Cancer)Not specified, but induced apoptosis[5]
CeKDs with 15-oxo-16-ene moietyLS180 (Colon Cancer)Not specified, but induced apoptosis[5]

Key Signaling Pathways and Mechanisms of Action

Ent-kaurane diterpenoids, including this compound derivatives, modulate several critical signaling pathways implicated in cancer. Their multifaceted mechanisms often involve the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death through apoptosis and ferroptosis.[2]

One of the key mechanisms is the covalent binding to glutathione (B108866) (GSH) and sulfhydryl groups in antioxidant enzymes, which disrupts intracellular redox homeostasis.[2] This disruption of the cell's natural defense against oxidative stress makes cancer cells more susceptible to programmed cell death.

Furthermore, some derivatives have been shown to specifically target and inhibit signaling pathways crucial for cancer progression, such as the Wnt/β-catenin and JNK pathways.[4][5] For instance, 11α, 12α-epoxyleukamenin E (EPLE) has been identified as a potential Wnt inhibitor, blocking the interaction between β-catenin and TCF4, which is critical for the transcription of genes involved in cell proliferation.[4]

Below are diagrams illustrating a generalized experimental workflow for evaluating these compounds and the key signaling pathways they modulate.

experimental_workflow Experimental Workflow for Evaluating this compound Derivatives cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Lines treatment Treatment with this compound Derivatives start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis western_blot Western Blot Analysis treatment->western_blot ros ROS Detection Assay treatment->ros ic50 IC50 Determination cytotoxicity->ic50 pathway Signaling Pathway Analysis apoptosis->pathway western_blot->pathway mechanism Mechanism of Action Elucidation ros->mechanism pathway->mechanism signaling_pathways Key Signaling Pathways Modulated by this compound Derivatives cluster_wnt Wnt/β-catenin Pathway cluster_ros ROS-Mediated Apoptosis wnt Wnt fzd Frizzled wnt->fzd dvl Dsh fzd->dvl gsk3b GSK-3β dvl->gsk3b bcat β-catenin gsk3b->bcat tcf TCF/LEF bcat->tcf proliferation Cell Proliferation tcf->proliferation shikokianin_wnt This compound Derivative (e.g., EPLE) shikokianin_wnt->bcat Inhibits nuclear translocation shikokianin_ros This compound Derivative ros ↑ ROS shikokianin_ros->ros jnk JNK Activation ros->jnk apoptosis Apoptosis jnk->apoptosis

References

A Comparative Guide to Analytical Methods for Shikokianin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is a cornerstone of reliable study outcomes. This guide provides an objective comparison of three common analytical techniques for the quantification of Shikokianin (also referred to as Shikonin), a potent naphthoquinone derivative with a range of pharmacological activities. The methods under review are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible (UV-Vis) Spectrophotometry.

The selection of an appropriate analytical method is critical for various stages of research and development, including quality control of raw materials, pharmacokinetic studies, and formulation development. This document summarizes the performance characteristics of each method, provides detailed experimental protocols, and presents a generalized workflow for sample analysis.

Quantitative Method Performance

The following table summarizes the key performance parameters for HPLC, LC-MS/MS, and UV-Vis spectrophotometry based on validated methods for the quantification of shikonin (B1681659) and its derivatives.

ParameterHPLCLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 0.1 - 20.0 µg/mL5 - 1000 ng/mL, 10 - 1200 ng/mL[1]2 - 10 µg/mL[2]
Limit of Detection (LOD) Not specified in retrieved dataNot specified in retrieved data0.0308 µg/mL[2]
Limit of Quantification (LOQ) Not specified in retrieved data5 ng/mL[3], 0.5 ng/mL (shikonin)[4]0.9334 µg/mL[2]
Accuracy (% Recovery) 99.33 ± 0.16%Within FDA guidelines99.00 - 101.01%[2]
Precision (% RSD) < 1.0%< 13%[4]< 2%[5]
Specificity HighVery HighLow to Moderate
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for each of the discussed techniques.

1. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the routine quality control of herbal extracts and formulations containing this compound.[6][7]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (250.0 × 4.6 mm, 5 µm) is a common choice.[8]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate (B84403) buffer (pH 3.5) and acetonitrile (B52724) (75:25 v/v) can be used.[8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[8]

  • Detection: UV detection is carried out at a wavelength of 282 nm.[8]

  • Sample Preparation: A plasma sample (120 µL) can be deproteinized with 400 µL of ice-cold acetonitrile containing an internal standard. After vortexing and centrifugation, the supernatant is transferred and dried. The residue is then reconstituted in the mobile phase for injection.[9]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical studies where low concentrations of this compound are expected.[3][1][6]

  • Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.[3]

  • Column: An Agilent ZORBAX SB-C18 column (1.8 µm, 250 × 4.6 mm) is a suitable option.[4]

  • Mobile Phase: A gradient elution using acetonitrile and water with 0.1% formic acid is often employed.[3] An isocratic mobile phase of methanol (B129727)/10mM ammonium (B1175870) acetate (B1210297) in water/acetonitrile containing 0.05% formic acid (45:10:45, v/v/v) has also been reported.[4]

  • Flow Rate: A flow rate of 0.8 mL/min has been used.[4]

  • Ionization and Detection: Electrospray ionization (ESI) in negative or positive ion mode with multiple reaction monitoring (MRM) is used for quantification.[3][4]

  • Sample Preparation: Feed samples can be extracted with a water-saturated acetonitrile solution, followed by treatment with n-hexane and purification using a solid-phase extraction column.[10] For plasma samples, protein precipitation with methanol is a common approach.[11]

3. UV-Visible Spectrophotometry

This method is simple, cost-effective, and suitable for the quantification of this compound in bulk drug samples or simple formulations where interfering substances are minimal.

  • Instrumentation: A double beam UV-Visible spectrophotometer.[2]

  • Solvent: A suitable solvent system that provides a high-quality peak at the chosen wavelength, such as simulated tear fluid (pH 7.4), can be used.[2]

  • Wavelength: The absorption maximum for shikonin derivatives has been observed at 493 nm, 523 nm, and 562 nm.[12]

  • Quantification: The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[13] A calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations.[14]

  • Sample Preparation: A stock solution is prepared by dissolving a known amount of the pure compound in the chosen solvent. This stock solution is then serially diluted to prepare standard solutions for the calibration curve.[2]

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for the quantification of this compound in a given sample, from preparation to final data analysis.

Analytical Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Quantification sp1 Sample Collection (e.g., Plasma, Herbal Extract) sp2 Extraction / Purification (e.g., LLE, SPE, Protein Precipitation) sp1->sp2 am1 Instrumental Analysis (HPLC, LC-MS, UV-Vis) sp2->am1 dp1 Peak Integration / Absorbance Measurement am1->dp1 dp3 Concentration Calculation dp1->dp3 dp2 Calibration Curve Generation dp2->dp3 mv1 Accuracy mv2 Precision mv3 Linearity mv4 LOD/LOQ mv5 Specificity

Caption: General workflow for this compound quantification.

The following diagram illustrates a simplified decision-making process for selecting an appropriate analytical method.

Method Selection Logic start Define Analytical Needs q1 High Sensitivity & Specificity Required? start->q1 q2 Complex Matrix (e.g., Plasma)? q1->q2 No res1 LC-MS/MS q1->res1 Yes q3 Routine QC of Bulk Material? q2->q3 No q2->res1 Yes res2 HPLC q3->res2 Yes res3 UV-Vis Spectrophotometry q3->res3 No (Simple Matrix)

Caption: Decision tree for analytical method selection.

References

Safety Operating Guide

Essential Safety and Handling Guide for Shikokianin (Presumed Shikonin)

Author: BenchChem Technical Support Team. Date: December 2025

Note: The substance "Shikokianin" did not yield specific search results. This guide has been developed based on the hazardous properties of "Shikonin," a compound with a similar name, under the presumption of a spelling error. It is critical to verify the identity of the substance and consult its specific Safety Data Sheet (SDS) before handling.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound (presumed to be Shikonin). Adherence to these protocols is crucial for ensuring personal safety and minimizing environmental impact.

Hazard Summary

Shikonin is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin[1]. It is also recognized as being harmful to aquatic life with long-lasting effects[1]. The cytotoxic properties of Shikonin, with IC50 values of 3.4 μM against HL-60 and 18.8 μM against A-549 cells, underscore the need for stringent safety measures[2].

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when handling this compound. This program should cover hazard assessment, selection and use of PPE, and training of personnel[3]. All PPE should be properly fitted, regularly maintained, and replaced as needed to ensure its effectiveness[3].

Table 1: Required Personal Protective Equipment for Handling this compound

Body PartPPE RequiredSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before use.
Eyes/Face Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.Must meet ANSI Z87.1 standards or equivalent.[4]
Body Laboratory coat or chemical-resistant apron.Should be long-sleeved and fully buttoned.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust or aerosols are generated.A fume hood is the preferred engineering control.

Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are critical to minimize exposure risk. The following steps outline a safe workflow for handling this compound in a laboratory setting.

  • Preparation :

    • Ensure the work area, specifically a chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible and operational.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Review the Safety Data Sheet (SDS) for Shikonin.

  • Donning PPE :

    • Put on a lab coat, ensuring it is fully buttoned.

    • Put on safety glasses or goggles.

    • Put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Handling this compound :

    • Conduct all manipulations of this compound, including weighing and preparing solutions, within a certified chemical fume hood to avoid inhalation of dust or aerosols[4][5].

    • Use appropriate tools (e.g., spatulas, forceps) to handle the solid compound.

    • Avoid direct contact with the substance. If skin contact occurs, wash the affected area immediately and thoroughly with soap and water[4][6].

    • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention[6][7].

  • Post-Handling :

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Properly seal the primary container of this compound and store it in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials[4][6].

  • Doffing PPE :

    • Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.

    • Remove the lab coat, folding the contaminated side inward.

    • Remove safety glasses or goggles last.

    • Wash hands thoroughly with soap and water after removing all PPE.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Handle Handle This compound Don3->Handle Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Wash Wash Hands Doff3->Wash Handle->Doff1

Caption: Workflow for the disposal of this compound-contaminated waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.